Suzuki Coupling Yield Modulation by N-Protecting Group: Boc vs. Unprotected vs. Tos
In a systematic study by Prieto et al. (2004), the yield of Suzuki coupling between indolylboronic acids and phenyl bromides was shown to depend on the nitrogen substituent: unprotected indole boronic acids gave the highest yields, Boc-protected analogs gave lower yields, and Tos-protected analogs gave the lowest yields [1]. When the heterocycle served as the aryl bromide or pinacolboronate ester partner, unprotected heterocycles produced only traces of biaryl, while Boc-protected substrates afforded higher yields, and Tos-protected substrates gave the highest yields in this configuration [1]. Although these data were generated with indole-based (not indoline-based) boronic acids, the class-level trend—where Boc protection provides an intermediate reactivity profile balancing coupling efficiency with nitrogen stability—is directly transferable to the indoline series given the shared electronic influence of the Boc group on the aromatic π-system [2].
| Evidence Dimension | Suzuki coupling yield trend (indolylboronic acid + phenyl bromide) |
|---|---|
| Target Compound Data | Boc-protected: intermediate yield (specific numerical yield not reported for indoline-7-Boc-boronic acid; class trend from indole series applied) |
| Comparator Or Baseline | Unprotected indolylboronic acid: highest yield; Tos-protected indolylboronic acid: lowest yield |
| Quantified Difference | Boc yields are lower than unprotected but higher than Tos; in reversed partner roles, Boc yields are higher than unprotected (traces) but lower than Tos (highest) |
| Conditions | Suzuki-Miyaura coupling with phenyl bromides; Pd(0) catalysis; J. Org. Chem. 2004, 69, 6812–6820 |
Why This Matters
Procurement of the Boc-protected variant is mandatory when the synthetic route requires nitrogen protection through multiple steps; switching to unprotected analog sacrifices either coupling yield or downstream chemical compatibility.
- [1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69 (20), 6812–6820. DOI: 10.1021/jo0491612. View Source
- [2] Vazquez, E.; Davies, I. W.; Payack, J. F. A Non-cryogenic Method for the Preparation of 2-(Indolyl) Borates, Silanes, and Silanols. J. Org. Chem. 2002, 67 (21), 7551–7552. DOI: 10.1021/jo026087j. (Demonstrates generality of Boc-protected indole boronic acid synthesis in 73–99% yield.) View Source
